Hepatocyte Uptake Kinetics vs. Unsulfated and Taurine-Conjugated Forms
In isolated rat hepatocytes, the uptake of CDCA-3S occurs via a saturable, energy-dependent process, in contrast to unsulfated CDCA which enters predominantly by non-saturable simple diffusion [1]. The apparent kinetic constants place CDCA-3S in a distinct affinity and capacity category: Km = 6.1 ± 0.9 µM and Vmax = 2.3 ± 0.4 nmol/mg protein/min, versus CDCA's saturable component with Km = 33 ± 6.4 µM and Vmax = 4.8 ± 0.6 nmol/mg protein/min, and versus taurochenodeoxycholic acid 3-sulfate (TCDCA-3S) with Km = 5.0 ± 0.7 µM and Vmax = 0.9 ± 0.15 nmol/mg protein/min [1]. This demonstrates that 3-sulfation reduces Km by ~5.4-fold relative to unsulfated CDCA, indicating higher affinity for the sinusoidal transport system, while the unconjugated 3-sulfate form supports a 2.6-fold higher Vmax than the taurine-conjugated 3-sulfate.
| Evidence Dimension | Apparent Km and Vmax for hepatic uptake in isolated rat hepatocytes |
|---|---|
| Target Compound Data | CDCA-3S: Km = 6.1 ± 0.9 µM; Vmax = 2.3 ± 0.4 nmol/mg protein/min |
| Comparator Or Baseline | CDCA (saturable component): Km = 33 ± 6.4 µM; Vmax = 4.8 ± 0.6 nmol/mg protein/min. TCDCA-3S: Km = 5.0 ± 0.7 µM; Vmax = 0.9 ± 0.15 nmol/mg protein/min |
| Quantified Difference | Km: 5.4-fold lower than CDCA (higher affinity). Vmax: 2.1-fold lower than CDCA; 2.6-fold higher than TCDCA-3S |
| Conditions | Isolated rat hepatocytes; radiolabeled substrate uptake; mean ± S.D. |
Why This Matters
Procurement of CDCA-3S rather than CDCA or TCDCA-3S is critical when the experimental design requires a high-affinity, unconjugated sulfated bile acid with measurable saturable transport capacity—CDCA would give non-saturable kinetics, and TCDCA-3S provides significantly lower maximal transport capacity.
- [1] Bartholomew TC, Billing BH. The effect of 3-sulphation and taurine conjugation on the uptake of chenodeoxycholic acid by rat hepatocytes. Biochim Biophys Acta. 1983;762(1):101-109. doi:10.1016/0005-2760(83)90014-0. View Source
